1-Cyclopropanecarbonyl-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine

Description

Properties

IUPAC Name |

cyclopropyl-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-10-12(16)4-5-13(17-10)15(21)19-8-6-18(7-9-19)14(20)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXJUXBIFCAFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C(=O)C3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropanecarbonyl-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine is a compound of interest due to its potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article reviews the available literature on the compound's biological properties, including its mechanism of action, efficacy in various assays, and relevant case studies.

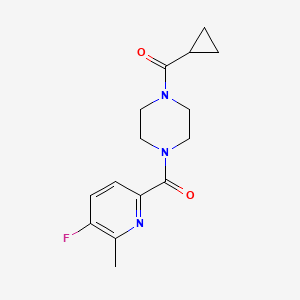

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a cyclopropane ring, a piperazine moiety, and a pyridine derivative, which are significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific biological targets, particularly in the context of enzyme inhibition and receptor binding. The presence of the piperazine and pyridine groups suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Biological Assays and Findings

Recent studies have evaluated the compound's activity through various biological assays. The following table summarizes key findings regarding its biological effects:

Case Studies

- MAO-B Inhibition : In a study focused on monoamine oxidase (MAO) inhibitors, the compound demonstrated significant inhibition of MAO-B with an IC50 value of 0.013 µM. It was noted for its selectivity and reversibility, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .

- JAK1/TYK2 Pathway : The compound was evaluated for its selectivity against Janus kinases (JAKs). It exhibited a 21-fold improvement in selectivity for TYK2 over JAK1, indicating potential applications in inflammatory diseases where TYK2 is implicated .

- Cytotoxicity Studies : In cytotoxicity assessments using L929 fibroblast cells, the compound demonstrated lower toxicity compared to other derivatives, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Table 2: Solubility, pKa, and Metabolic Pathways

The target compound’s fluorine substitution and cyclopropane group confer superior metabolic stability compared to chlorine-containing analogs (e.g., CAS 1458507-05-5), which are prone to dehalogenation . Its solubility profile is intermediate, outperforming rigid analogs like N-phenylpiperazine derivatives (e.g., 8a in ) but lagging behind spacer-containing quinolones .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclopropanecarbonyl-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine, and how can reaction yields be optimized?

- Methodology :

- Stepwise acylation : Piperazine derivatives are typically synthesized via sequential N-acylation. For example, acylation of the piperazine core with cyclopropanecarbonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) followed by coupling with 5-fluoro-6-methylpyridine-2-carboxylic acid using EDCl/HOBt or similar coupling agents .

- Yield optimization : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate gradients). Purification via silica gel chromatography (e.g., 1:8 ethyl acetate:hexane) improves purity. Use stoichiometric excess (1.2 equiv.) of acylating agents and inert atmospheres to suppress side reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regioselectivity of acylation (e.g., cyclopropanecarbonyl vs. pyridinecarbonyl positions). Key signals: cyclopropane protons (~1.0–1.5 ppm), pyridine aromatic protons (~7.0–8.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns for structural validation .

Q. How should stability studies be designed to evaluate this compound under various storage conditions?

- Methodology :

- Accelerated degradation : Expose samples to 40°C/75% RH for 1–3 months. Monitor degradation via HPLC for byproducts (e.g., hydrolysis of cyclopropane or pyridine carbonyl groups) .

- Light sensitivity : Perform photostability testing per ICH Q1B guidelines using UV/visible light chambers. Assess changes in UV absorbance (200–400 nm) .

- Recommendations : Store in amber vials at –20°C under nitrogen to prevent oxidation/hydrolysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Assay validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based assays). For kinase inhibition studies, validate using ATP-competitive binding assays (e.g., TR-FRET) and cellular phosphorylation readouts (e.g., Western blot) .

- Solubility correction : Account for DMSO concentration effects (e.g., ≤0.1% v/v) and use surfactants (e.g., Pluronic F-68) to mitigate false negatives in cell-based assays .

- Meta-analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in dose-response curves (IC₅₀ values) .

Q. How can computational modeling guide the rational design of analogs with improved target selectivity?

- Methodology :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with pyridine’s fluorine and steric effects from the cyclopropane group .

- QSAR analysis : Corporate substituent effects (e.g., methyl vs. trifluoromethyl groups) on logP and IC₅₀ using partial least squares regression .

- ADMET prediction : Employ SwissADME or ADMETlab to optimize bioavailability (e.g., reduce cLogP <3) and minimize CYP3A4 inhibition risks .

Q. What experimental approaches can elucidate the metabolic fate of this compound in preclinical models?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify phase I metabolites (e.g., hydroxylation at cyclopropane or pyridine methyl groups) via LC-MS/MS .

- Stable isotope labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways in vivo .

- Biliary excretion studies : Use cannulated rodent models to collect bile and quantify parent compound/metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.